molecular formula C15H14ClN3O3S2 B2855938 6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1428364-30-0

6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2855938
CAS No.: 1428364-30-0
M. Wt: 383.87
InChI Key: KFBLOLHEXRYTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C15H14ClN3O3S2 and its molecular weight is 383.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

This compound features a nicotinonitrile moiety linked to a piperidine ring through an ether bond, with a sulfonyl group attached to the piperidine, and a chlorothiophene substituent. These structural components contribute to its pharmacological properties.

Biological Activity

Research indicates that compounds with similar frameworks exhibit significant biological activities. The biological activity of This compound is predicted based on its structural characteristics, which suggest potential interactions with various biological targets.

  • Enzyme Interaction : The compound may interact with specific enzymes in biological systems, influencing pharmacodynamics and therapeutic efficacy.
  • Cellular Pathways : Similar compounds have shown the ability to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting that this compound may exhibit anticancer properties.

Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into potential therapeutic applications:

Compound NameStructural FeaturesBiological Activity
5-Chloro-N-(piperidin-4-yl)-2-thiophenesulfonamideContains a thiophene and piperidineAntimicrobial
6-Fluoro-N-(piperazin-1-yl)-benzo[d]thiazoleBenzo[d]thiazole with piperazineAnticancer
N-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-N'-(5-chloro-thiophenesulfonamide)Similar framework but lacks methanoneNeuroactive

Case Studies

  • Antifungal Activity : A study on piperidine derivatives indicated that certain compounds could effectively disrupt the plasma membrane of Candida auris, leading to cell death. The mechanisms involved included inducing apoptosis and cell cycle arrest, highlighting the potential of similar structures in antifungal therapy .
  • Anticancer Properties : Research on structurally analogous compounds has shown promising results against various cancer cell lines, with some derivatives demonstrating low toxicity profiles while effectively inhibiting tumor growth.

Synthesis and Optimization

The synthesis of This compound typically involves several steps:

  • Formation of the piperidine ring.
  • Introduction of the sulfonyl group.
  • Coupling with the nicotinonitrile moiety.

Each step requires careful optimization to ensure high yield and purity, which is critical for maintaining biological activity.

Properties

IUPAC Name

6-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S2/c16-13-2-4-15(23-13)24(20,21)19-7-5-12(6-8-19)22-14-3-1-11(9-17)10-18-14/h1-4,10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBLOLHEXRYTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.